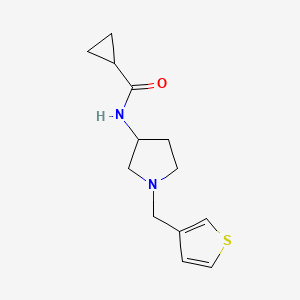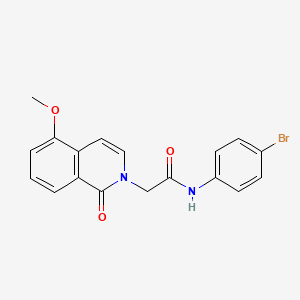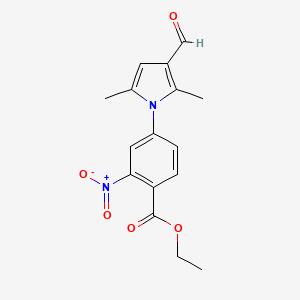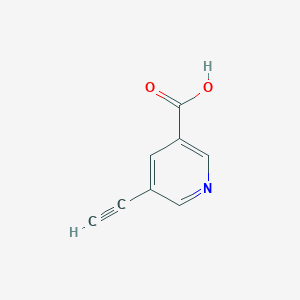
Sodium 2-(3-chloropyrazin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(3-chloropyrazin-2-yl)acetic acid is a chemical compound with the CAS Number: 1845706-45-7 . It has a molecular weight of 194.55 . The IUPAC name for this compound is sodium 2-(3-chloropyrazin-2-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClN2O2.Na/c7-6-4 (3-5 (10)11)8-1-2-9-6;/h1-2H,3H2, (H,10,11);/q;+1/p-1 . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique
Novel Antagonists Development
Sodium 2-(3-chloropyrazin-2-yl)acetic acid derivatives have been identified as a novel series of ligands for the glycine site of the NMDA receptor, showcasing potent in vivo activity. This was particularly evident in the development of Indeno[1,2-b]pyrazin-2,3-diones, where modifications, including the introduction of a chlorine atom, led to improved anticonvulsant activity without enhancing binding affinity. The alterations suggest a potential reduced recognition by transport systems responsible for the compound's excretion, highlighting its application in developing new therapeutic agents (Jimonet et al., 2000).
Chemical Synthesis and Reactions
The compound's versatility is also demonstrated in chemical synthesis processes. For example, its use has been implicated in the synthesis of new fused coumarin derivatives, showcasing its role in creating biologically active molecules and potential pharmaceuticals (Mohey et al., 2010). Additionally, its application extends to the synthesis of complex pyrrole–pyrazole systems, indicating its utility in creating compounds with potential for diverse biological activities (Attanasi et al., 2001).
Nanotechnology and Material Science
This compound derivatives have found applications in nanotechnology and materials science. For instance, they have been used in the development of positive-charge functionalized mesoporous silica nanoparticles as nanocarriers for controlled release formulations. This application aims to mitigate environmental impacts by controlling the release of agricultural chemicals, highlighting the compound's role in developing eco-friendly technologies (Cao et al., 2017).
Environmental Applications
Research has also explored the environmental applications of sodium salts derived from chlorocarboxylic acids, including this compound, in processes such as oligomerization and polymerization. These processes have implications for waste management and recycling, indicating the compound's potential utility in environmental sustainability efforts (Epple & Kirschnick, 1997).
Advanced Materials
Furthermore, the compound has been utilized in the modification of phase inversion processes through chemical reactions to influence membrane properties and morphology. This application is crucial in the development of advanced filtration and separation technologies, showcasing the compound's significance in improving material performance (Wang et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
sodium;2-(3-chloropyrazin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.Na/c7-6-4(3-5(10)11)8-1-2-9-6;/h1-2H,3H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTAAEPFBBKWDD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CC(=O)[O-])Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2690988.png)

![4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B2690991.png)




![2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide](/img/structure/B2691001.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691002.png)

![Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2691005.png)

![N-(4-keto-2,9-dimethyl-pyrido[1,2-a]pyrimidin-3-yl)-piperonylamide](/img/structure/B2691008.png)
